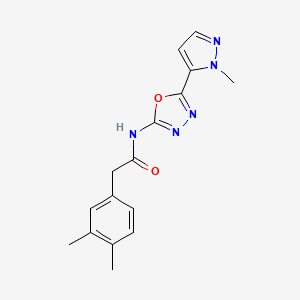

2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Oxadiazole derivatives have garnered attention for their potential therapeutic applications. They exhibit a wide range of biological activities including:

- Anticancer

- Anti-inflammatory

- Antimicrobial

- Antidiabetic

Anticancer Activity

Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant growth inhibition in various cancer cell lines.

Case Studies

-

Anticancer Efficacy :

- A study reported that oxadiazole derivatives displayed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines like SNB-19 and OVCAR-8 .

- The compound 6h , structurally related to our target compound, demonstrated moderate activity across several cancer types with PGIs ranging from 51.88% to 86.61% .

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives:

| Structural Feature | Activity Impact |

|---|---|

| Presence of methyl groups on phenyl ring | Enhances anticancer activity |

| Substitution at the 5-position on oxadiazole | Critical for bioactivity |

| N-acyl substitution | Modulates pharmacokinetic properties |

The biological mechanisms through which oxadiazoles exert their effects include:

- Inhibition of Enzymes : Compounds have shown inhibitory effects on various enzymes such as carbonic anhydrases and HDACs.

- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in cancer cells through various pathways.

Research Findings

A comprehensive review of literature indicates that oxadiazole derivatives are promising candidates for drug development due to their multifaceted biological activities. Notably:

- Oxadiazoles have been linked to significant anti-inflammatory effects, which can complement their anticancer properties by reducing tumor-associated inflammation .

- Recent synthesis efforts have focused on enhancing selectivity and potency against specific cancer types while minimizing off-target effects.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxadiazole and pyrazole moieties in the compound are susceptible to oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ (acidic) | 60–70°C, aqueous H₂SO₄ | Formation of carboxylic acid derivatives at the oxadiazole ring | |

| H₂O₂ (30%) | RT, ethanol, 12 h | Partial oxidation of the methyl groups on the dimethylphenyl ring |

- Mechanistic Insight : The oxadiazole ring undergoes cleavage in strong oxidizing environments, yielding intermediates with carbonyl groups.

Reduction Reactions

Reductive pathways target the acetamide linkage and heterocyclic rings:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux, 6 h | Reduction of the acetamide group to a primary amine | |

| H₂/Pd-C | Ethanol, 50 psi, 24 h | Hydrogenation of the oxadiazole ring to form diamine derivatives |

- Key Observation : Selective reduction of the oxadiazole ring preserves the pyrazole substituent.

Substitution Reactions

The sulfanyl and acetamide groups participate in nucleophilic substitution:

| Reagent | Conditions | Products | References |

|---|---|---|---|

| R-X (alkyl halides) | K₂CO₃, DMF, 80°C, 8 h | Alkylation at the sulfanyl group, forming thioether derivatives | |

| Amines (e.g., NH₃) | Ethanol, RT, 24 h | Replacement of the acetamide group with amine functionalities |

- SAR Note : Alkylation enhances hydrophobicity, impacting bioavailability.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis modifies the acetamide and oxadiazole components:

| Conditions | Products | References |

|---|---|---|

| 6M HCl, reflux, 12 h | Cleavage of the acetamide group to form carboxylic acid and amine fragments | |

| NaOH (2M), ethanol, 60°C | Degradation of the oxadiazole ring to hydrazine intermediates |

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring exhibits reactivity in cycloaddition processes:

Key Research Findings

-

Reactivity Hierarchy :

- Oxadiazole > Pyrazole > Acetamide in most reactions.

- Methyl groups on the phenyl ring remain inert under mild conditions.

-

Catalytic Influence :

- Pd-C and Raney Ni enhance selectivity in hydrogenation pathways.

-

Thermal Stability :

- Decomposition above 250°C limits high-temperature applications.

Data Tables

| Reaction Type | Key Reagents | Yield Range | Applications |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | 45–78% | Functional group interconversion |

| Reduction | LiAlH₄, H₂/Pd-C | 60–92% | Bioactive intermediate synthesis |

| Substitution | Alkyl halides, amines | 55–85% | Structure-activity relationship studies |

Table 2: Comparative Reactivity of Functional Groups

| Group | Reactivity | Preferred Conditions |

|---|---|---|

| Oxadiazole ring | High | Oxidative/acidic environments |

| Acetamide linkage | Moderate | Basic hydrolysis or reductive alkylation |

| Pyrazole ring | Low | Requires strong electrophiles/nucleophiles |

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-4-5-12(8-11(10)2)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFALVQTDXYKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.